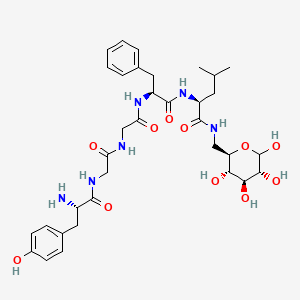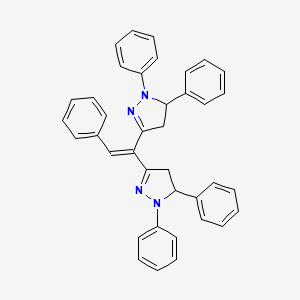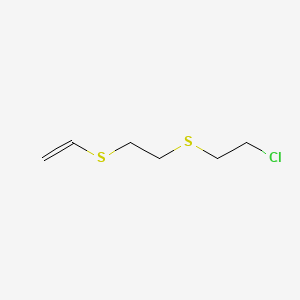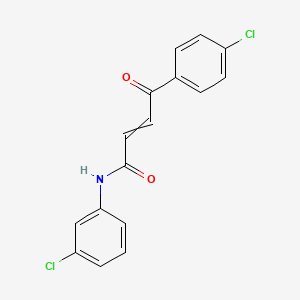
2,6-Bis(bromomethyl)-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(bromomethyl)-3-methylphenol: is an organic compound belonging to the family of bisphenols. It is characterized by the presence of two bromomethyl groups attached to the benzene ring at the 2 and 6 positions, and a methyl group at the 3 position. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(bromomethyl)-3-methylphenol typically involves the bromination of 3-methylphenol (m-cresol) using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic positions. The general reaction scheme is as follows:
-
Bromination with Bromine:
- Reactants: 3-methylphenol, bromine
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Conditions: Room temperature, under inert atmosphere
- Reaction: [ \text{C}_7\text{H}_8\text{O} + 2\text{Br}_2 \rightarrow \text{C}9\text{H}{10}\text{Br}_2\text{O} + 2\text{HBr} ]
-
Bromination with N-Bromosuccinimide (NBS):
- Reactants: 3-methylphenol, NBS
- Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
- Conditions: Room temperature, under inert atmosphere
- Reaction: [ \text{C}_7\text{H}_8\text{O} + 2\text{NBS} \rightarrow \text{C}9\text{H}{10}\text{Br}_2\text{O} + 2\text{succinimide} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and control of reaction parameters. The product is then purified through distillation or recrystallization to obtain high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(bromomethyl)-3-methylphenol undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution:
- Reagents: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
- Conditions: Aqueous or alcoholic medium, reflux
- Products: 2,6-Bis(hydroxymethyl)-3-methylphenol
-
Oxidation:
- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Conditions: Acidic or neutral medium
- Products: 2,6-Bis(formyl)-3-methylphenol
-
Reduction:
- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Conditions: Anhydrous solvent, room temperature
- Products: 2,6-Bis(methyl)-3-methylphenol
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, KOH, reflux
Oxidation: KMnO4, CrO3, acidic or neutral medium
Reduction: LiAlH4, NaBH4, anhydrous solvent
Major Products:
Nucleophilic Substitution: 2,6-Bis(hydroxymethyl)-3-methylphenol
Oxidation: 2,6-Bis(formyl)-3-methylphenol
Reduction: 2,6-Bis(methyl)-3-methylphenol
Aplicaciones Científicas De Investigación
Chemistry: 2,6-Bis(bromomethyl)-3-methylphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of brominated phenols on cellular processes. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Derivatives of this compound have shown promising activity against various bacterial strains.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also utilized as a flame retardant in various materials.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(bromomethyl)-3-methylphenol involves its interaction with nucleophiles, leading to the formation of substitution products. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as hydroxide ions, amines, and thiols. The compound’s reactivity is attributed to the electron-withdrawing effect of the bromine atoms, which makes the benzylic carbon more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
- 2,6-Bis(bromomethyl)phenol
- 2,6-Bis(bromomethyl)naphthalene
- 2,6-Bis(bromomethyl)pyridine
Comparison: 2,6-Bis(bromomethyl)-3-methylphenol is unique due to the presence of the methyl group at the 3 position, which influences its reactivity and physical properties. Compared to 2,6-Bis(bromomethyl)phenol, the methyl group in this compound provides steric hindrance, affecting the compound’s reactivity in nucleophilic substitution reactions. Additionally, the presence of the methyl group can impact the compound’s solubility and melting point.
Propiedades
Número CAS |
116061-06-4 |
|---|---|
Fórmula molecular |
C9H10Br2O |
Peso molecular |
293.98 g/mol |
Nombre IUPAC |
2,6-bis(bromomethyl)-3-methylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-6-2-3-7(4-10)9(12)8(6)5-11/h2-3,12H,4-5H2,1H3 |
Clave InChI |
ISNCRQDYTNRGQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)CBr)O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-4-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]naphthalen-1-amine](/img/structure/B14288550.png)
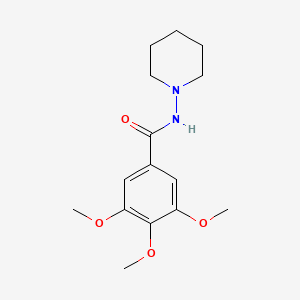

![2,3-Dimethyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14288569.png)
![3,3,5-Trimethyl-11-(prop-2-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14288574.png)
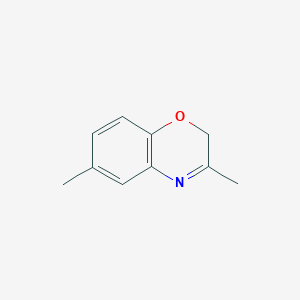
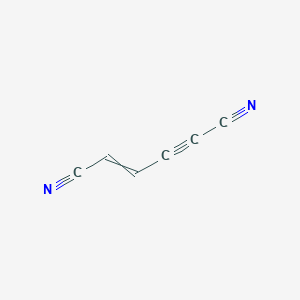
![7-Methyl-10-(propan-2-yl)spiro[4.5]dec-7-en-1-ol](/img/structure/B14288596.png)
![Lithium, [(phenylsulfonyl)methyl]-](/img/structure/B14288606.png)
